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Compound of Interest

Compound Name: 3,5-Difluoro-2-methoxyphenol

CAS No.: 152434-94-1

Cat. No.: B586787

Get Quote

3,5-Difluoro-2-methoxyphenol is a substituted aromatic compound of significant interest in

medicinal chemistry and materials science. Its unique substitution pattern—featuring a hydroxyl

group, a methoxy group, and two fluorine atoms—imparts specific electronic and steric

properties that can be leveraged in drug design and the synthesis of novel polymers. Accurate

and unambiguous structural confirmation is the cornerstone of any research and development

effort. This guide provides a comprehensive overview of the expected spectroscopic data for

3,5-Difluoro-2-methoxyphenol, offering a predictive but robust framework for its identification

and characterization using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear

Magnetic Resonance (NMR) Spectroscopy.

The methodologies and interpretations presented herein are grounded in established

spectroscopic principles and data from structurally analogous compounds. This document is

intended for researchers, scientists, and drug development professionals who require a deep

understanding of how to approach the structural verification of this and similar fluorinated

synthons.
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Mass Spectrometry (MS): Unveiling the Molecular
Mass and Fragmentation Pathway
Mass spectrometry is the definitive technique for determining the molecular weight of a

compound and offers invaluable clues to its structure through fragmentation analysis. For 3,5-
Difluoro-2-methoxyphenol (C₇H₆F₂O₂), the expected molecular weight is 160.03 g/mol .

Predicted Mass Spectrum Data
Electron Ionization (EI) is a common method for analyzing small organic molecules. The

predicted major ions in the EI mass spectrum of 3,5-Difluoro-2-methoxyphenol are

summarized below.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
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Causality of Fragmentation
The fragmentation pattern of aromatic compounds is heavily influenced by the stability of the

resulting ions.[2] For 3,5-Difluoro-2-methoxyphenol, the initial ionization will likely occur on

one of the oxygen atoms or the aromatic pi system. The stability of the benzene ring leads to a

prominent molecular ion peak.[2][3] The primary fragmentation event, the loss of a methyl

radical (•CH₃), is driven by the formation of a stable phenoxide-type radical cation. Subsequent

loss of carbon monoxide is a hallmark of phenolic compounds, leading to stable five-membered

ring structures.[1]
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Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

Sample Preparation: Dissolve approximately 1 mg of 3,5-Difluoro-2-methoxyphenol in 1

mL of a volatile solvent such as dichloromethane or ethyl acetate.

GC Separation:

Injector: Set to 250 °C with a split ratio of 50:1.

Column: Use a standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at a rate of 15

°C/min. Hold at 250 °C for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Detection (Electron Ionization):

Ion Source Temperature: 230 °C.

Electron Energy: 70 eV.

Mass Range: Scan from m/z 40 to 300.

Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

Workflow for MS Data Acquisition and Analysis
Caption: Workflow for GC-MS analysis of 3,5-Difluoro-2-methoxyphenol.

Infrared (IR) Spectroscopy: Probing Functional
Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation, which corresponds to molecular

vibrations.[4]
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Predicted IR Absorption Data
The key functional groups in 3,5-Difluoro-2-methoxyphenol will produce characteristic

absorption bands.
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Spectral Interpretation
O–H Stretch: The most prominent feature will be a broad, strong band in the 3550–3200

cm⁻¹ region, characteristic of a hydrogen-bonded phenolic hydroxyl group.[4]

C–H Stretches: The spectrum will show distinct peaks for aromatic C-H stretches (above

3000 cm⁻¹) and aliphatic C-H stretches from the methoxy group (below 3000 cm⁻¹).

Fingerprint Region (< 1500 cm⁻¹): This region will be complex but highly diagnostic. The

strong absorptions from the C–O bonds of the ether and phenol, along with the very strong

C–F stretching vibrations, will be key identifiers. The presence of two C-F bonds will likely

result in multiple strong bands in the 1150-1000 cm⁻¹ range.

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with isopropyl alcohol and performing a background scan.
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Sample Application: Place a small amount of the solid 3,5-Difluoro-2-methoxyphenol
sample directly onto the ATR crystal.

Data Acquisition:

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Collect the spectrum over the range of 4000–600 cm⁻¹.

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

Data Processing: Perform an ATR correction and baseline correction using the instrument

software.

Workflow for IR Data Acquisition and Analysis
Caption: Workflow for FT-IR analysis of 3,5-Difluoro-2-methoxyphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Map
NMR spectroscopy provides the most detailed information about the carbon-hydrogen

framework of a molecule. For 3,5-Difluoro-2-methoxyphenol, ¹H, ¹³C, and ¹⁹F NMR

experiments are all highly informative.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Note: ddd = doublet of doublet of doublets, dd = doublet of doublets, s = singlet.

Interpretation:

The two aromatic protons (H-4 and H-6) are in different environments and will appear as

complex multiplets due to coupling with each other (meta coupling, small J) and with the two

non-equivalent fluorine atoms. H-4 will show coupling to both F-3 and F-5, while H-6 couples

primarily to F-5.

The phenolic proton (-OH) will likely be a broad singlet, and its chemical shift is highly

dependent on concentration and solvent.[5]

The methoxy protons (-OCH₃) will appear as a sharp singlet, as they have no adjacent

protons to couple with.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Note: dd = doublet of doublets, d = doublet, t = triplet, s = singlet.

Interpretation:

The carbon signals will be split by coupling to the fluorine atoms. Carbons directly bonded to

fluorine (C-3, C-5) will show a large one-bond coupling constant (¹JCF) and appear as

doublets. However, due to two- and three-bond couplings to the other fluorine, they will likely

be doublets of doublets.

The other aromatic carbons will also show smaller couplings (²JCF, ³JCF), leading to

complex splitting patterns.[6][7] C-2, for instance, is coupled to two fluorine atoms and may

appear as a triplet.

The methoxy carbon will be a singlet, typically appearing around 55-60 ppm.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly

sensitive and informative technique.[8][9]
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Interpretation:

The two fluorine atoms are in non-equivalent chemical environments.

They will couple to each other (meta F-F coupling), resulting in two distinct doublets.

Each signal will also exhibit smaller couplings to the aromatic protons, which may or may not

be resolved depending on the instrument's resolution. Proton decoupling is often used to

simplify ¹⁹F spectra.[9]

The chemical shift range for fluorobenzenes is broad, providing excellent signal dispersion.

[8][10]

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 3,5-Difluoro-2-methoxyphenol in ~0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

standard.

¹H NMR Acquisition:

Acquire the spectrum on a 500 MHz spectrometer.

Use a standard pulse program with a 90° pulse angle.

Set the spectral width to cover from -2 to 12 ppm.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b586787?utm_src=pdf-body-href
https://chem.ch.huji.ac.il/nmr/techniques/1d/row2/f.html
https://en.wikipedia.org/wiki/Fluorine-19_nuclear_magnetic_resonance_spectroscopy
https://www.alfa-chemistry.com/organo-fluoro-chem/19f-nmr-chemical-shift-table.html
https://www.benchchem.com/product/b586787?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b586787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquire 16 scans with a relaxation delay of 2 seconds.

¹³C NMR Acquisition:

Acquire the spectrum on the same instrument (125 MHz for ¹³C).

Use a proton-decoupled pulse sequence.

Set the spectral width to cover from 0 to 200 ppm.

Acquire 1024 scans with a relaxation delay of 2 seconds.

¹⁹F NMR Acquisition:

Acquire the spectrum on the same instrument (470 MHz for ¹⁹F).

Use a proton-decoupled pulse sequence.

Set the spectral width to cover a range appropriate for aryl fluorides (e.g., -100 to -150

ppm), using CFCl₃ (0 ppm) as a reference.

Acquire 64 scans with a relaxation delay of 2 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

all spectra using appropriate software. Calibrate the ¹H and ¹³C spectra to TMS (0 ppm).

Workflow for NMR Data Acquisition and Analysis
Caption: Workflow for NMR analysis of 3,5-Difluoro-2-methoxyphenol.

Conclusion
The combination of Mass Spectrometry, Infrared Spectroscopy, and multinuclear (¹H, ¹³C, ¹⁹F)

NMR Spectroscopy provides a powerful and complementary toolkit for the unequivocal

structural determination of 3,5-Difluoro-2-methoxyphenol. MS confirms the molecular weight

and key structural motifs through fragmentation. IR spectroscopy verifies the presence of the

essential hydroxyl, methoxy, and aryl fluoride functional groups. Finally, NMR spectroscopy

delivers a detailed atom-by-atom map of the molecular structure, revealing the precise

connectivity and electronic environment of each nucleus. The predictive data and protocols
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outlined in this guide serve as a robust reference for researchers, enabling efficient and

accurate characterization of this important chemical entity.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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